molecular formula C18H25N5O B6456956 2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549008-49-1

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6456956
CAS RN: 2549008-49-1
M. Wt: 327.4 g/mol
InChI Key: SJCWOOGUXLNPHQ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrimidine ring, a piperazine ring, and an oxazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include the formation of the pyrimidine ring, the introduction of the piperazine and oxazole rings, and the addition of the various substituents .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry, where they can interact with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its specific properties, how it is used, and the precautions taken during its handling .

Future Directions

The future directions for research involving this compound could be numerous, given its complex structure and the potential for interaction with biological systems. This could include further studies to optimize its synthesis, investigations into its mechanism of action, or the development of new applications in areas such as medicinal chemistry .

properties

IUPAC Name

3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCWOOGUXLNPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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